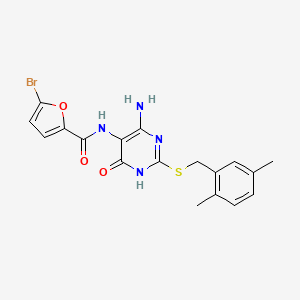

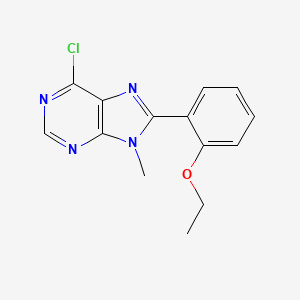

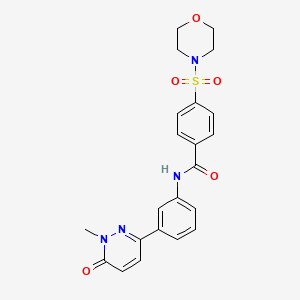

![molecular formula C19H18N2O4S B2825119 (Z)-4-acetyl-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895454-92-9](/img/structure/B2825119.png)

(Z)-4-acetyl-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-4-acetyl-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as DMABN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis of β-Lactams

β-Lactams, specifically 2-azetidinones, play a crucial role in synthetic chemistry and pharmaceutical research. They encompass a wide class of antibiotics, including penams, cephems, penems, monobactams, carbapenems, and trinems. The compound can be utilized as a key reagent in the conversion of imines and carboxylic acids into β-lactams. This novel method employs 2-chloro-4,6-dimethoxy-1,3,5-triazine at room temperature in dry dichloromethane, resulting in efficient synthesis while removing water-soluble byproducts through simple aqueous workup .

Semisynthesis of Taxol Derivatives

The compound can be applied in the semisynthesis of Taxol derivatives. Taxol is a well-known anticancer drug, and its derivatives play a crucial role in cancer research and treatment .

Synthesis of 2-Azetidinone Ring

The 2-azetidinone ring is essential for preparing new β-lactams. While the Staudinger reaction (ketene-imine cycloaddition) is commonly used, this compound provides an alternative method. Traditional acyl chloride-based approaches suffer from drawbacks, but the described method using 2-chloro-4,6-dimethoxy-1,3,5-triazine offers improved stability and ease of handling .

Amide Synthesis

The compound can serve as a starting material for synthesizing novel amides. For instance, it can be used in the synthesis of 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides, which find applications in various fields .

Stereoselective Glycoside Synthesis

Researchers have successfully converted 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides (prepared from free saccharides without protecting hydroxy groups) to 1,2-cis-glycosides using metal catalysts. This reaction opens up possibilities for glycoside synthesis without the need for protecting groups .

Propriétés

IUPAC Name |

4-acetyl-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-11(22)12-5-7-13(8-6-12)18(23)20-19-21(2)14-9-15(24-3)16(25-4)10-17(14)26-19/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYSMDRLMYAUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-acetyl-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)

![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)